An In-Depth Technical Guide to (±)-7-Methyl-d3-nonanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (±)-7-Methyl-d3-nonanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-7-Methyl-d3-nonanoic acid is a deuterated, branched-chain fatty acid that serves as a valuable tool in metabolic research and drug development. The incorporation of three deuterium atoms on the methyl group at the 7-position creates a stable, heavy-isotope labeled internal standard for mass spectrometry-based quantification of its unlabeled counterpart, 7-methylnonanoic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this important research compound.
Chemical Properties and Characterization
(±)-7-Methyl-d3-nonanoic acid is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇D₃O₂ | [1] |
| Molecular Weight | 175.29 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Purity (Isotopic Enrichment) | ≥99 atom % D | [1][2] |
| CAS Number | 2708280-22-0 | [1] |
| Unlabeled CAS Number | 41653-89-8 | [2] |
| Synonyms | (±)-7-Methylpelargonic Acid-d3, Anteisodecanoic Acid-d3 | [1][2] |
Spectroscopic Analysis
Definitive structural confirmation and purity assessment of (±)-7-Methyl-d3-nonanoic Acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons in the fatty acid chain. The signal for the methyl group at the 7-position would be absent due to deuteration. The integration of the remaining proton signals relative to an internal standard would confirm the structure.
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¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift of this carbon will be slightly upfield compared to the corresponding non-deuterated compound.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the compound.
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Electron Ionization (EI)-MS: In EI-MS, the molecule is expected to undergo fragmentation. Common fragmentation patterns for fatty acids include the loss of a water molecule and cleavage at various points along the alkyl chain. The molecular ion peak (M⁺) at m/z 175 would confirm the incorporation of three deuterium atoms.
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Electrospray Ionization (ESI)-MS: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 174.
Synthesis and Purification
A plausible synthetic route could involve the use of a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), as a key building block. This reagent can be reacted with a suitable electrophile to introduce the deuterated methyl group at the desired position.
Below is a conceptual workflow for the synthesis:
Conceptual Synthesis Workflow
Step-by-Step Methodology (Conceptual):
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Preparation of Precursor: A suitable starting material, such as a derivative of 6-oxoheptanoic acid, would be prepared with a protecting group on the carboxylic acid functionality to prevent unwanted side reactions.
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Grignard Reaction: The protected keto-acid would be reacted with a deuterated methyl Grignard reagent (CD₃MgI). This reaction introduces the trideuteromethyl group and forms a tertiary alcohol.
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Dehydration: The resulting tertiary alcohol would be dehydrated, typically under acidic conditions, to form an alkene.
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Reduction: The double bond in the alkene intermediate would be reduced to a single bond. This can be achieved through catalytic hydrogenation. This step establishes the chiral center at the 7-position, resulting in a racemic mixture.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, (±)-7-Methyl-d3-nonanoic acid.
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Purification: The final product would be purified using standard techniques such as column chromatography or distillation to achieve high purity.
Applications in Research and Drug Development
Stable isotope-labeled compounds like (±)-7-Methyl-d3-nonanoic acid are indispensable tools in modern biomedical research.[3] Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry.
Metabolic Studies and Pharmacokinetics
The deuterated nature of (±)-7-Methyl-d3-nonanoic acid allows researchers to trace the metabolic fate of its unlabeled counterpart in biological systems.[4] By administering the labeled compound, scientists can accurately quantify the endogenous levels of 7-methylnonanoic acid in various tissues and biological fluids. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this branched-chain fatty acid.
Metabolic Tracing Workflow
Drug Development
In drug development, understanding how a new chemical entity affects lipid metabolism is crucial.[3] (±)-7-Methyl-d3-nonanoic acid can be used in preclinical and clinical studies to assess the impact of a drug candidate on the metabolic pathways involving branched-chain fatty acids.[3]
Biological Activity of the Unlabeled Counterpart
The unlabeled form, 7-methylnonanoic acid, has been shown to possess antimicrobial activity.[5] Studies have demonstrated its effectiveness against various Gram-positive bacteria.[5] The racemic nature of the compound means it is a mixture of two enantiomers, (R)-7-methylnonanoic acid and (S)-7-methylnonanoic acid. Further research is needed to determine if the antimicrobial activity is specific to one enantiomer or if both are active.
Safety and Handling
A Safety Data Sheet (SDS) for (±)-7-Methyl-d3-nonanoic Acid is available from suppliers such as CDN Isotopes.[2] While it is listed as non-hazardous for transport, standard laboratory safety precautions should always be observed when handling this compound.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store at room temperature in a well-ventilated area.[2]
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Stability: The compound is stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years.[2]
Conclusion
(±)-7-Methyl-d3-nonanoic acid is a specialized and valuable research chemical with significant applications in the fields of metabolic research and drug development. Its utility as an internal standard for mass spectrometry enables accurate quantification of its endogenous analogue, providing critical insights into the pharmacokinetics and metabolism of branched-chain fatty acids. The known antimicrobial activity of its non-deuterated counterpart suggests potential areas for further investigation into the biological roles of this class of molecules. As analytical techniques continue to advance, the demand for high-purity, stable isotope-labeled compounds like (±)-7-Methyl-d3-nonanoic acid is expected to grow, facilitating a deeper understanding of complex biological systems.
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